REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][NH:9][C:10](=O)[C:11]([F:14])([F:13])[F:12])=[N:6][CH:7]=1.C(=O)(O)[O-].[Na+]>O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:10]([C:11]([F:14])([F:13])[F:12])=[N:9][N:8]=2)[CH:7]=1 |f:1.2|
|
Name
|
polyphosphoric acid
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
N′-(5-bromopyridin-2-yl)-2,2,2-trifluoroacetohydrazide
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)NNC(C(F)(F)F)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 120° C. for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×250 mL)
|
Type
|
WASH
|
Details
|
washed with brine (1×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give an involatile residue
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica-gel
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=2N(C1)C(=NN2)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.39 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |